

A Comparative Analysis of Side Effects: Liraglutide vs. Semaglutide

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Compound of Interest

Compound Name: GLP-1 receptor agonist 15

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For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of two prominent glucagon-like peptide-1 (GLP-1) receptor agonists: liraglutide and semaglutide. This analysis is based on data from head-to-head clinical trials.

It is important to note that the initially requested comparison with "**GLP-1 receptor agonist 15**" could not be conducted as it is a research compound without available clinical trial data on side effects. Therefore, semaglutide, a well-documented and clinically significant GLP-1 receptor agonist, has been used as a comparator to liraglutide to provide a relevant and data-driven guide.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common adverse events reported in the STEP 8 clinical trial, a head-to-head study comparing once-weekly subcutaneous semaglutide (2.4 mg) with once-daily subcutaneous liraglutide (3.0 mg) for weight management in adults with overweight or obesity without diabetes.^{[1][2]}

Adverse Event	Semaglutide 2.4 mg (once-weekly)	Liraglutide 3.0 mg (once-daily)
Gastrointestinal Disorders	84.1%	82.7%
Nausea	60.3%	58.3%
Diarrhea	33.3%	33.9%
Constipation	31.0%	30.7%
Vomiting	24.6%	22.8%
Headache	13.5%	12.6%
Fatigue	11.1%	10.2%
Decreased Appetite	9.5%	7.1%
Dizziness	7.9%	7.9%
Discontinuation due to Adverse Events	13.5%	27.6%

Data sourced from the STEP 8 clinical trial.[\[1\]](#)[\[2\]](#)

In the SUSTAIN 10 trial, which compared once-weekly semaglutide (1.0 mg) with once-daily liraglutide (1.2 mg) in patients with type 2 diabetes, gastrointestinal disorders were also the most frequently reported adverse events.[\[3\]](#) The incidence of gastrointestinal events was higher with semaglutide (43.9%) compared to liraglutide (38.3%).[\[3\]](#)

Experimental Protocols

The data presented is primarily derived from randomized, open-label, parallel-group, phase 3b clinical trials. Below are the key methodological aspects of the STEP 8 and SUSTAIN 7 trials.

STEP 8 Trial Methodology

The STEP 8 trial was a 68-week, randomized, open-label, phase 3b trial conducted at 19 sites in the United States.[\[1\]](#)[\[2\]](#)

- **Participants:** The trial enrolled 338 adults with a body mass index (BMI) of ≥ 30 or ≥ 27 with at least one weight-related comorbidity, and without diabetes.[1]
- **Interventions:** Participants were randomized to receive either once-weekly subcutaneous semaglutide 2.4 mg or once-daily subcutaneous liraglutide 3.0 mg. Both groups also received counseling for diet and physical activity.[1]
- **Dose Escalation:** Semaglutide was initiated at 0.25 mg once weekly and escalated every 4 weeks to reach the 2.4 mg maintenance dose at week 16. Liraglutide was initiated at 0.6 mg once daily and escalated weekly to the 3.0 mg maintenance dose over 4 weeks.[2]
- **Endpoints:** The primary endpoint was the percentage change in body weight from baseline to week 68. Safety and tolerability, including the incidence of adverse events, were also assessed.[1][2]

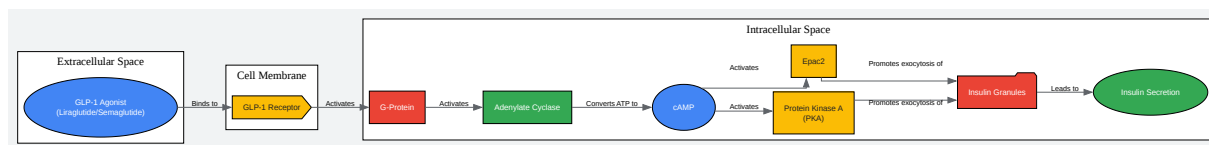
SUSTAIN 7 Trial Methodology

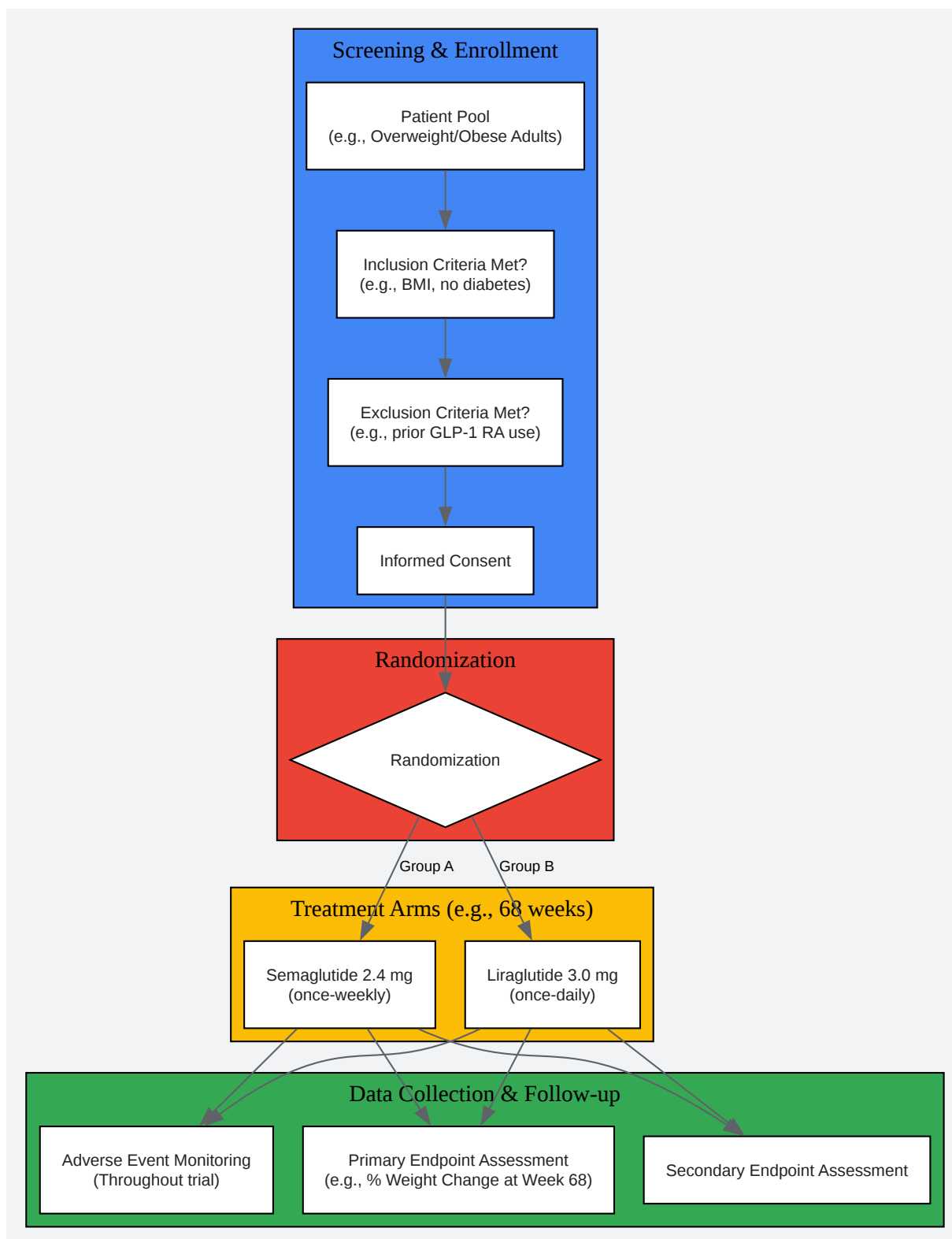
The SUSTAIN 7 trial was a 40-week, randomized, open-label, phase 3b trial conducted at 194 sites across 16 countries.[4][5]

- **Participants:** The trial included 1,201 adults with type 2 diabetes inadequately controlled with metformin monotherapy.[5]
- **Interventions:** Patients were randomized to one of four groups: once-weekly subcutaneous semaglutide 0.5 mg, semaglutide 1.0 mg, dulaglutide 0.75 mg, or dulaglutide 1.5 mg (liraglutide was not a comparator in this specific trial, but the methodology is representative of head-to-head GLP-1 RA trials).[5]
- **Endpoints:** The primary endpoint was the change in HbA1c from baseline to week 40. The key secondary endpoint was the change in body weight. Safety and tolerability were also evaluated throughout the study.[5]

Visualizing Key Pathways and Processes

To further aid in the understanding of the mechanism of action and the experimental design of comparative studies, the following diagrams are provided.





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